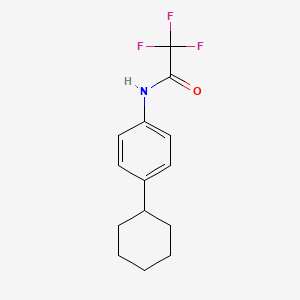

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide

Overview

Description

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide (N-CPA) is an organic compound that is used in a variety of scientific applications. N-CPA is a trifluoroacetamide, which is a type of amide that has a trifluoromethyl group attached to the nitrogen atom. N-CPA is a useful compound for research because it is soluble in a variety of solvents, has a low melting point, and is stable under a wide range of temperatures and pH conditions. Additionally, N-CPA is a versatile compound that can be used in a variety of chemical reactions.

Scientific Research Applications

LC-MS/MS Study of the Degradation Processes

A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to analyze the stability and degradation products of nitisinone, a compound with trifluoromethyl groups. This research aimed to understand the stability of such compounds under different conditions and identify their degradation pathways, contributing to a better understanding of their environmental impact and potential risks and benefits in medical applications Barchańska et al., 2019.

Environmental and Food Analysis Using Antibody-Based Methods

Fránek and Hruška (2018) reviewed the application of antibodies in assays for environmental and food research, specifically highlighting their use in detecting various chemicals, including herbicides and pharmaceuticals. This approach underlines the importance of sensitive and selective methods for monitoring the presence of complex chemicals in the environment and food, which can also be applied to compounds like N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide Fránek & Hruška, 2018.

Advanced Oxidation Processes for Degradation of Pharmaceuticals

Qutob et al. (2022) conducted a review on the degradation of acetaminophen by advanced oxidation processes (AOPs), focusing on the by-products, biotoxicity, and degradation pathways. Similar methodologies and insights can be applied to study the environmental fate and degradation mechanisms of N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide, aiding in the development of effective degradation strategies for such compounds Qutob et al., 2022.

Microbial Degradation of Polyfluoroalkyl Chemicals

Liu and Mejia Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, discussing the biodegradability, pathways, and environmental fate of these compounds. Insights from this research could be valuable in understanding the biodegradation potential of N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide and related compounds, providing a basis for assessing their environmental impact Liu & Mejia Avendaño, 2013.

Mechanism of Action

Mode of Action

It is known that the compound is used as a reactant in nucleophilic acylation to form n-(4-cyclohexylphenyl)acetamide by reacting with acetyl halides . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Result of Action

As a reactant in nucleophilic acylation, it contributes to the formation of N-(4-cyclohexylphenyl)acetamide

Action Environment

It is known that the compound is insoluble in water , which may influence its action and stability

Safety and Hazards

properties

IUPAC Name |

N-(4-cyclohexylphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO/c15-14(16,17)13(19)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKNNRFXCILKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide | |

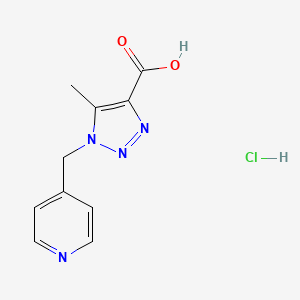

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)

![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)

![2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine](/img/structure/B1435419.png)